Cas no 2138188-34-6 (1,4-Oxazepine, 6-fluorohexahydro-7-methyl-)

1,4-Oxazepine, 6-fluorohexahydro-7-methyl- 化学的及び物理的性質
名前と識別子
-
- 1,4-Oxazepine, 6-fluorohexahydro-7-methyl-
-
- インチ: 1S/C6H12FNO/c1-5-6(7)4-8-2-3-9-5/h5-6,8H,2-4H2,1H3
- InChIKey: GWDRTXNGAPPPKB-UHFFFAOYSA-N
- ほほえんだ: O1C(C)C(F)CNCC1
1,4-Oxazepine, 6-fluorohexahydro-7-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-381304-5.0g |
6-fluoro-7-methyl-1,4-oxazepane |
2138188-34-6 | 5.0g |
$2981.0 | 2023-03-02 | ||
Enamine | EN300-381304-1.0g |
6-fluoro-7-methyl-1,4-oxazepane |
2138188-34-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-381304-0.25g |
6-fluoro-7-methyl-1,4-oxazepane |
2138188-34-6 | 0.25g |
$946.0 | 2023-03-02 | ||
Enamine | EN300-381304-0.5g |
6-fluoro-7-methyl-1,4-oxazepane |
2138188-34-6 | 0.5g |
$987.0 | 2023-03-02 | ||
Enamine | EN300-381304-2.5g |
6-fluoro-7-methyl-1,4-oxazepane |
2138188-34-6 | 2.5g |
$2014.0 | 2023-03-02 | ||
Enamine | EN300-381304-0.05g |
6-fluoro-7-methyl-1,4-oxazepane |
2138188-34-6 | 0.05g |
$864.0 | 2023-03-02 | ||
Enamine | EN300-381304-0.1g |
6-fluoro-7-methyl-1,4-oxazepane |
2138188-34-6 | 0.1g |
$904.0 | 2023-03-02 | ||
Enamine | EN300-381304-10.0g |
6-fluoro-7-methyl-1,4-oxazepane |
2138188-34-6 | 10.0g |
$4421.0 | 2023-03-02 |
1,4-Oxazepine, 6-fluorohexahydro-7-methyl- 関連文献
-
1. Back matter
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
1,4-Oxazepine, 6-fluorohexahydro-7-methyl-に関する追加情報
Professional Introduction to Compound with CAS No. 2138188-34-6 and Product Name: 1,4-Oxazepine, 6-fluorohexahydro-7-methyl-
The compound identified by the CAS number 2138188-34-6 and the product name 1,4-Oxazepine, 6-fluorohexahydro-7-methyl- represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the oxazepine class, a heterocyclic organic compound characterized by a seven-membered ring containing two nitrogen atoms and one oxygen atom. The specific substitution pattern, including the presence of a fluorine atom at the 6-position and a methyl group at the 7-position, imparts unique chemical and pharmacological properties that make it a subject of considerable interest in medicinal chemistry.
In recent years, there has been growing attention on oxazepine derivatives due to their potential therapeutic applications. The structural features of this compound, particularly the fluorine substituent, have been shown to enhance binding affinity and metabolic stability, which are critical factors in drug design. The hexahydro portion of the molecule suggests a conformationally flexible structure, which can be advantageous in optimizing pharmacokinetic profiles.
Recent studies have highlighted the importance of fluorinated heterocycles in developing novel pharmaceutical agents. The fluorine atom in 1,4-Oxazepine, 6-fluorohexahydro-7-methyl- contributes to its lipophilicity and can influence both its interactions with biological targets and its overall pharmacokinetic behavior. This has led to investigations into its potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological activity.
The methyl group at the 7-position further modulates the electronic properties of the ring, potentially affecting its reactivity and biological activity. This substitution pattern is not arbitrary but is often rationally designed to improve solubility, bioavailability, and target specificity. The combination of these structural elements makes this compound a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders. Oxazepine derivatives have demonstrated efficacy in models of anxiety and epilepsy due to their ability to modulate neurotransmitter systems. The fluorohexahydro structure may enhance penetration across the blood-brain barrier, a crucial factor for central nervous system (CNS) drugs.
Current research is focused on understanding how modifications at specific positions within the oxazepine ring can influence its pharmacological effects. The fluorine atom at position 6 has been particularly studied for its ability to increase metabolic stability while maintaining high affinity for biological targets. This balance is essential for developing drugs that are both effective and have a favorable safety profile.
Moreover, the synthesis of 1,4-Oxazepine, 6-fluorohexahydro-7-methyl- involves sophisticated organic chemistry techniques that highlight its complexity as a molecular entity. The synthesis pathway must be carefully controlled to ensure high yield and purity, which are critical for pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient production of such compounds, making them more accessible for research and development purposes.
The compound's potential as a building block for more complex molecules has also been explored. By serving as an intermediate, it can be used to create novel scaffolds with tailored properties for specific therapeutic applications. This versatility underscores its importance in medicinal chemistry and drug discovery pipelines.
In conclusion, 1,4-Oxazepine, 6-fluorohexahydro-7-methyl- (CAS No. 2138188-34-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The presence of a fluorine atom at position 6 and a methyl group at position 7 imparts distinctive chemical properties that make it a valuable candidate for drug development. Ongoing research continues to uncover new possibilities for this compound, particularly in treating neurological disorders and as an intermediate in synthesizing more complex pharmaceutical agents.
2138188-34-6 (1,4-Oxazepine, 6-fluorohexahydro-7-methyl-) 関連製品
- 2108550-91-8(3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)
- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)
- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)
- 73069-25-7((±)-Praeruptorin A)
- 2247107-09-9(Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))
- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)
- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)
- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)
- 2418704-89-7(4-tert-butyl-1-methyl-2-phenyl-1H-imidazol-5-amine dihydrochloride)
- 1423031-20-2(1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride)